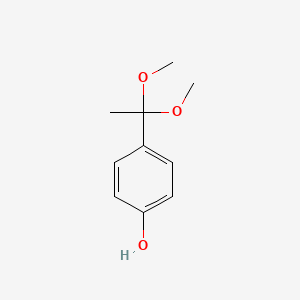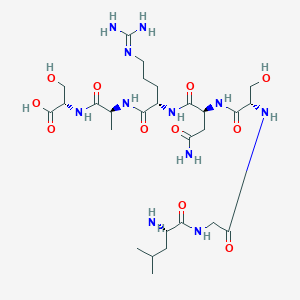
L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- is a peptide compound composed of several amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. L-serine is known for its role in protein synthesis and cell proliferation, while L-leucine is essential for protein synthesis and muscle repair. Glycine is the simplest amino acid and plays a role in the formation of collagen. L-asparagine is involved in the synthesis of glycoproteins, and L-arginine is crucial for the production of nitric oxide, a signaling molecule. L-alanine is involved in glucose metabolism and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable host organism, such as bacteria or yeast, which then produces the peptide through its natural cellular processes.
Analyse Des Réactions Chimiques
Types of Reactions
L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, ammonia)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds.
Applications De Recherche Scientifique
L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- has various scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Studied for its role in protein synthesis, cell proliferation, and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological diseases, cancer, and metabolic disorders.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For example, L-serine is known to activate glycine receptors and upregulate PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . L-arginine is involved in the production of nitric oxide, which plays a role in vasodilation and immune response .
Comparaison Avec Des Composés Similaires
L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- can be compared with other peptides and amino acids:
L-serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
L-leucine: An essential amino acid crucial for protein synthesis and muscle repair.
Glycine: The simplest amino acid, involved in collagen formation.
L-asparagine: Involved in the synthesis of glycoproteins.
L-arginine: Crucial for the production of nitric oxide.
L-alanine: Involved in glucose metabolism and energy production.
Each of these compounds has unique properties and functions, making L-Serine, L-leucylglycyl-L-seryl-L-asparaginyl-L-arginyl-L-alanyl- a unique peptide with diverse applications and mechanisms of action.
Propriétés
Numéro CAS |
268723-88-2 |
|---|---|
Formule moléculaire |
C27H49N11O11 |
Poids moléculaire |
703.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H49N11O11/c1-12(2)7-14(28)22(44)33-9-20(42)35-17(10-39)25(47)37-16(8-19(29)41)24(46)36-15(5-4-6-32-27(30)31)23(45)34-13(3)21(43)38-18(11-40)26(48)49/h12-18,39-40H,4-11,28H2,1-3H3,(H2,29,41)(H,33,44)(H,34,45)(H,35,42)(H,36,46)(H,37,47)(H,38,43)(H,48,49)(H4,30,31,32)/t13-,14-,15-,16-,17-,18-/m0/s1 |
Clé InChI |
KLRFXDZDNSAWPP-QQCJEOGWSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



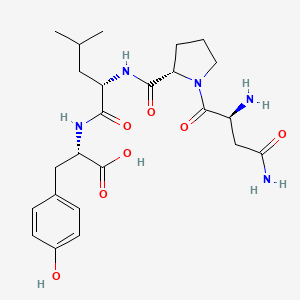
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
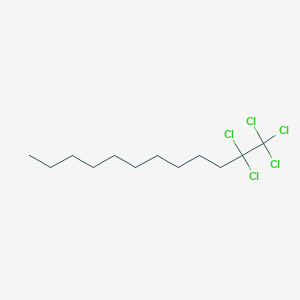
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
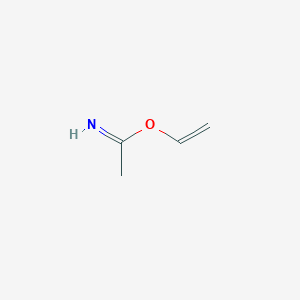
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
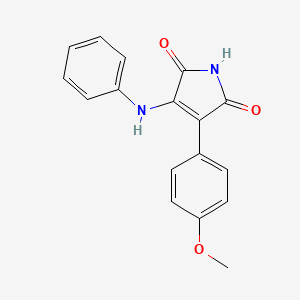

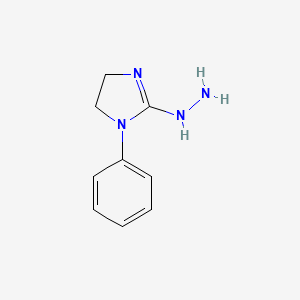
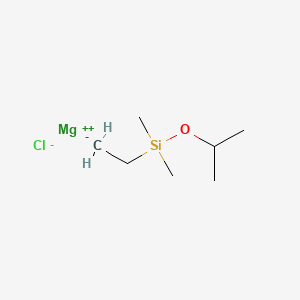
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
